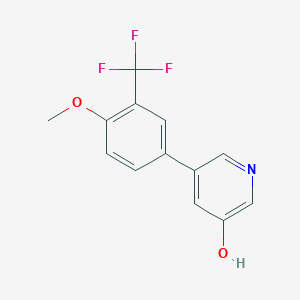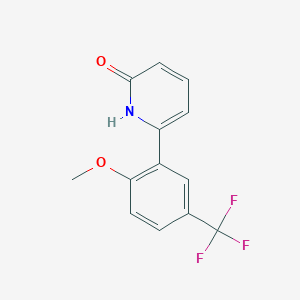
5-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95%
Descripción general
Descripción
5-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% (hereafter referred to as 5-BOPH-2-OH) is a chemical compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments. It is a white, crystalline solid and is soluble in water and various organic solvents. Its molecular formula is C13H14O3 and its molecular weight is 222.25 g/mol. 5-BOPH-2-OH has been used in a variety of research areas, including drug design, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
5-BOPH-2-OH has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. In drug design, 5-BOPH-2-OH has been used to design and synthesize novel compounds for potential therapeutic applications. In medicinal chemistry, 5-BOPH-2-OH has been used to synthesize a variety of compounds with potential therapeutic applications, such as antifungal agents and anti-cancer agents. In biochemistry, 5-BOPH-2-OH has been used to study the structure and function of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 5-BOPH-2-OH is not yet fully understood. However, it is known that the compound is able to interact with various proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes in the body. For example, 5-BOPH-2-OH has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOPH-2-OH are not yet fully understood. However, the compound has been shown to interact with various proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes in the body. For example, 5-BOPH-2-OH has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the body. This can lead to an increase in acetylcholine levels in the body, which can have a number of physiological effects, such as increased alertness and improved memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-BOPH-2-OH in laboratory experiments has a number of advantages. Firstly, the compound is relatively easy to synthesize, making it accessible for a variety of research applications. Secondly, the compound is relatively stable and can be stored for long periods of time without significant degradation. Thirdly, the compound is relatively non-toxic, making it safer to handle in the laboratory.
However, there are also some limitations to the use of 5-BOPH-2-OH in laboratory experiments. Firstly, the compound is relatively expensive, making it difficult to use in large-scale experiments. Secondly, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the mechanism of action of the compound is not yet fully understood, making it difficult to predict the effects of the compound in different contexts.
Direcciones Futuras
The use of 5-BOPH-2-OH in scientific research has great potential for further exploration. Some potential future directions for research include:
• Further research into the mechanism of action of the compound, in order to understand the effects of the compound in different contexts.
• Development of new synthesis methods for the compound, in order to make it more accessible for research applications.
• Development of new applications for the compound, such as in drug design and medicinal chemistry.
• Investigation of the potential therapeutic applications of the compound, such as in the treatment of neurological disorders.
• Investigation of the potential side effects of the compound, in order to ensure safe use in laboratory experiments.
• Investigation of the potential environmental impacts of the compound, in order to ensure safe disposal of the compound.
Métodos De Síntesis
5-BOPH-2-OH can be synthesized using a variety of methods, including the Biginelli reaction and the Wittig reaction. The Biginelli reaction involves the condensation of aldehyde, β-keto ester, and urea to form 5-BOPH-2-OH. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a Wittig reagent, which then reacts with a nucleophile to form 5-BOPH-2-OH.
Propiedades
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-10-9-16(12-19-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPURGLIHGJSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683231 | |
| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111109-48-8 | |
| Record name | 5-[3-(Phenylmethoxy)phenyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111109-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















